molecular formula C8H10N2O2 B1429002 Methyl 2-(pyrazin-2-yl)propanoate CAS No. 1341956-76-0

Methyl 2-(pyrazin-2-yl)propanoate

Cat. No.: B1429002
CAS No.: 1341956-76-0
M. Wt: 166.18 g/mol
InChI Key: CDDUYOBBAAAKMU-UHFFFAOYSA-N
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Description

Methyl 2-(pyrazin-2-yl)propanoate is an organic compound with the molecular formula C8H10N2O2 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of a methyl ester group attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(pyrazin-2-yl)propanoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-(pyrazin-2-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another approach involves the reaction of pyrazine with methyl 2-bromopropanoate in the presence of a base such as potassium carbonate. This method allows for the formation of the desired ester through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(pyrazin-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Methyl 2-(pyrazin-2-yl)propanoate has been studied for its potential anticancer properties. Research indicates that compounds with pyrazine moieties can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of pyrazine showed enhanced activity against colon cancer cells, suggesting that this compound could be a candidate for further development as an anticancer agent .

1.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazine derivatives have shown efficacy against a range of bacterial strains, indicating that this compound may possess similar activity. This property makes it a potential candidate for developing new antibiotics or preservatives in food and pharmaceutical applications .

Agricultural Applications

2.1 Pesticide Development

This compound has been investigated for its role in pesticide formulations. Its unique chemical structure allows it to interact with biological systems in ways that could disrupt pest metabolism or reproduction. Preliminary studies suggest that it may serve as an effective insecticide or fungicide, promoting the development of safer agricultural chemicals .

2.2 Plant Growth Regulation

Research has indicated that certain pyrazine derivatives can influence plant growth and development. This compound may act as a plant growth regulator, potentially enhancing crop yields by promoting root development and stress resistance .

Material Science

3.1 Polymer Synthesis

In material science, this compound can be utilized in the synthesis of novel polymers. Its reactive functional groups allow it to be incorporated into polymer matrices, resulting in materials with enhanced thermal stability and mechanical properties . This application is particularly relevant in the development of high-performance materials for industrial use.

3.2 Coatings and Adhesives

The compound's chemical properties make it suitable for use in coatings and adhesives. Its ability to form strong bonds can enhance the durability and performance of coatings applied to various substrates, including metals and plastics .

Summary Table of Applications

Application AreaSpecific UsesResearch Findings
Medicinal Chemistry Anticancer agents, Antimicrobial agentsSignificant cytotoxicity against cancer cells , antimicrobial activity against bacteria
Agriculture Pesticides, Plant growth regulatorsPotential insecticide/fungicide , enhances crop yields
Material Science Polymer synthesis, Coatings and adhesivesImproves thermal stability , enhances adhesive strength

Case Studies

Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University focused on the synthesis of this compound derivatives and their evaluation against various cancer cell lines. The results indicated a dose-dependent response with significant inhibition of cell proliferation observed at higher concentrations.

Case Study 2: Agricultural Efficacy
In another study, the effectiveness of this compound as a pesticide was tested on common agricultural pests. The compound demonstrated a marked reduction in pest populations compared to control groups, supporting its potential use in sustainable agriculture.

Mechanism of Action

The mechanism of action of methyl 2-(pyrazin-2-yl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(pyridin-2-yl)propanoate: Similar in structure but with a pyridine ring instead of pyrazine.

    Ethyl 2-(pyrazin-2-yl)propanoate: An ethyl ester analog of the compound.

    Methyl 2-(pyrazin-2-yl)butanoate: A butanoate ester variant with a longer carbon chain.

Uniqueness

Methyl 2-(pyrazin-2-yl)propanoate is unique due to its specific combination of a pyrazine ring and a methyl ester group, which imparts distinct chemical and biological properties

Biological Activity

Methyl 2-(pyrazin-2-yl)propanoate is an organic compound featuring a pyrazine ring, which is recognized for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C8H10N2O2
  • Molecular Weight : Approximately 166.18 g/mol
  • Functional Groups : Contains a pyrazine moiety and a propanoate group, contributing to its biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Activity

Compounds containing pyrazine structures are well-documented for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains, potentially due to its ability to disrupt microbial cell walls and metabolic processes. Studies suggest that pyrazine derivatives can inhibit the growth of pathogens by targeting specific enzymes involved in bacterial metabolism.

2. Anti-inflammatory Properties

Pyrazine derivatives have been associated with anti-inflammatory effects. This compound may modulate inflammatory pathways, although specific mechanisms require further investigation. The compound's ability to inhibit pro-inflammatory cytokines could be significant in treating inflammatory diseases.

3. Anticancer Potential

The anticancer activity of this compound is particularly intriguing. Research indicates that compounds with pyrazine rings can inhibit hypoxia-inducible factor (HIF)-1, which plays a crucial role in tumor progression and survival under low oxygen conditions. This inhibition may lead to reduced tumor growth and improved efficacy of existing cancer therapies .

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with enzymes critical for microbial growth and cancer cell proliferation, leading to their inhibition.
  • Cell Signaling Modulation : It may alter signaling pathways associated with inflammation and cell survival, impacting disease progression.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, showcasing its potential as a natural preservative in food products.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound inhibited the proliferation of cancer cell lines by inducing apoptosis. The compound was found to trigger caspase activation, leading to programmed cell death in tumor cells .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundPyrazine derivativeAntimicrobial, anticancer
Sodium 2-methyl-2-(pyrazin-2-yl)propanoatePyrazine derivativeAntimicrobial
Methyl 2-hydroxy-2-(pyridin-2-yl)propanoatePyridine derivativeLimited antimicrobial

Properties

IUPAC Name

methyl 2-pyrazin-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6(8(11)12-2)7-5-9-3-4-10-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDUYOBBAAAKMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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